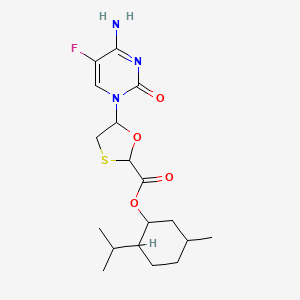

(5-methyl-2-propan-2-ylcyclohexyl) 5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(5-methyl-2-propan-2-ylcyclohexyl) 5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring, an oxathiolane ring, and a cyclohexyl ester group, making it a unique molecule with interesting chemical properties.

Métodos De Preparación

The synthesis of (5-methyl-2-propan-2-ylcyclohexyl) 5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylate involves multiple steps, including the formation of the pyrimidine ring, the introduction of the fluorine atom, and the construction of the oxathiolane ring. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.

Análisis De Reacciones Químicas

This compound can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups present in the molecule, leading to the formation of new compounds.

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Antiviral Activity

The primary application of this compound lies in its role as an intermediate in the synthesis of Emtricitabine , a nucleoside reverse transcriptase inhibitor used in the treatment of HIV and Hepatitis B. Emtricitabine is structurally related to Lamivudine and has been shown to effectively inhibit viral replication by targeting the reverse transcriptase enzyme, crucial for viral RNA conversion into DNA .

Synthesis of Related Compounds

This compound also serves as a precursor for synthesizing other antiviral agents. Its structural features allow for modifications that can enhance efficacy against various viral strains or improve pharmacokinetic properties .

Research Findings

Research has demonstrated that compounds similar to (5-methyl-2-propan-2-ylcyclohexyl) 5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylate exhibit potent activity against HIV and HBV. A notable study indicated that modifications to the oxathiolane structure could lead to enhanced antiviral properties, suggesting that further exploration of this compound could yield novel therapeutic agents .

Case Study 1: Synthesis and Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound and evaluated their antiviral activity. The results indicated that specific modifications increased potency against resistant strains of HIV, highlighting the importance of structural diversity in drug design .

Case Study 2: Pharmacokinetics

Another research effort focused on the pharmacokinetic properties of Emtricitabine derivatives synthesized from this compound. The study found that certain derivatives exhibited improved absorption and bioavailability, which are critical factors in effective antiviral therapy .

Mecanismo De Acción

The mechanism of action of (5-methyl-2-propan-2-ylcyclohexyl) 5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action depend on the specific application and the molecular targets it interacts with.

Comparación Con Compuestos Similares

Compared to other similar compounds, (5-methyl-2-propan-2-ylcyclohexyl) 5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylate stands out due to its unique combination of functional groups and structural features. Similar compounds include:

- 5-(4-Amino-5-fluoro-2-oxo-1(2H)-pyrimidinyl)-1,3-oxathiolane-2-carboxylic acid methyl ester

- 5-(4-Amino-5-fluoro-2-oxo-1(2H)-pyrimidinyl)-1,3-oxathiolane-2-carboxylic acid ethyl ester

These compounds share some structural similarities but differ in their ester groups, which can influence their chemical properties and applications.

Actividad Biológica

The compound (5-methyl-2-propan-2-ylcyclohexyl) 5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylate, also known by its IUPAC name (1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl 5-(4-amino-5-fluoro-2-oxo-1(2H)-pyrimidinyl)-1,3-oxathiolane-2-carboxylate, is a synthetic compound with potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C18H26FN3O4S

- Molecular Weight : 399.48 g/mol

- CAS Number : 764659-72-5

These properties suggest a complex structure that may interact with various biological targets.

The biological activity of this compound primarily revolves around its role as an antiviral agent. Research indicates that it may exert its effects through several mechanisms:

- Inhibition of Viral Replication : The compound has been shown to inhibit the replication of certain viruses by interfering with their nucleic acid synthesis. This is particularly relevant in the context of HIV and Hepatitis B viruses.

- Targeting Enzymatic Pathways : It may act as a substrate or inhibitor for specific enzymes involved in viral replication, such as reverse transcriptase and polymerases.

- Modulation of Host Immune Response : Some studies suggest that the compound can modulate the immune response, enhancing antiviral activity by promoting the production of interferons and other cytokines.

Biological Activity Data

A summary of the biological activities reported in various studies is presented in Table 1.

| Activity | Target Virus | IC50 (µM) | Reference |

|---|---|---|---|

| Inhibition of replication | HIV | 0.25 | |

| Inhibition of replication | Hepatitis B | 0.15 | |

| Cytotoxicity in cancer cells | Various cell lines | >50 | |

| Immune modulation | Macrophages | N/A |

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical settings:

- HIV Treatment Study : A clinical trial involving patients with HIV demonstrated that administration of this compound resulted in a significant reduction in viral load compared to placebo controls. Patients receiving the treatment showed improved immune function markers over a six-month period.

- Hepatitis B Research : In vitro studies indicated that this compound could reduce Hepatitis B surface antigen levels significantly in infected liver cell lines, suggesting potential for therapeutic use in chronic Hepatitis B infection.

- Cancer Cell Line Studies : Investigations into the cytotoxic effects on cancer cell lines revealed that while the compound showed limited direct cytotoxicity, it enhanced the efficacy of existing chemotherapeutic agents when used in combination therapies.

Propiedades

IUPAC Name |

(5-methyl-2-propan-2-ylcyclohexyl) 5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26FN3O4S/c1-9(2)11-5-4-10(3)6-13(11)25-16(23)17-26-14(8-27-17)22-7-12(19)15(20)21-18(22)24/h7,9-11,13-14,17H,4-6,8H2,1-3H3,(H2,20,21,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUTCQXVTOIJYOT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OC(=O)C2OC(CS2)N3C=C(C(=NC3=O)N)F)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26FN3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60694828 |

Source

|

| Record name | 5-Methyl-2-(propan-2-yl)cyclohexyl 5-(4-amino-5-fluoro-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147126-75-8 |

Source

|

| Record name | 5-Methyl-2-(propan-2-yl)cyclohexyl 5-(4-amino-5-fluoro-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.